molecular formula C23H24N6O2S B2924280 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1242963-61-6

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2924280
CAS No.: 1242963-61-6
M. Wt: 448.55
InChI Key: JSRCZCYUINHTHV-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a biologically active compound identified as a potent dual inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) Source . These kinases are critical signaling molecules; JAK2 is a cornerstone of the JAK-STAT pathway involved in hematopoiesis and immune function, while FLT3 is a key regulator of hematopoietic stem cell survival and proliferation. Mutations in these kinases, particularly the JAK2 V617F mutation and FLT3 internal tandem duplications (ITD), are strongly implicated in the pathogenesis of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) Source . By targeting the ATP-binding sites of these kinases, this inhibitor disrupts downstream pro-survival and proliferative signaling cascades. Its primary research value lies in its utility as a chemical probe to dissect the complex roles of JAK2 and FLT3 in both normal and dysregulated hematopoiesis. This makes it a crucial tool for in vitro and in vivo studies aimed at understanding disease mechanisms, validating these kinases as therapeutic targets, and evaluating the efficacy of combined inhibition strategies in preclinical models of hematologic malignancies.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-15-6-5-7-17(12-15)25-18(30)13-29-20(24)19(23(27-29)32-3)22-26-21(28-31-22)16-10-8-14(2)9-11-16/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRCZCYUINHTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the amino and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide

  • Key Differences :
    • Oxadiazole substituent: 4-methoxyphenyl vs. 4-methylphenyl in the target compound.
    • Acetamide group: 2-chlorobenzyl vs. 3-ethylphenyl.
  • Impact: The methoxy group enhances solubility but may reduce metabolic stability compared to the methyl group.

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives

  • Key Differences :
    • Core structure: 1,2,4-triazole vs. pyrazole-oxadiazole hybrid.
    • Substituent: Furan-2-yl vs. 4-methylphenyl.
  • Impact :
    • The triazole-furan combination may favor anti-exudative activity (IC₅₀ ~15–25 μM in carrageenan-induced edema models), while pyrazole-oxadiazole hybrids are more associated with antiproliferative effects .

Pharmacological Activity Comparison

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrazole-oxadiazole 4-methylphenyl, 3-ethylphenyl Hypothesized antiproliferative
4-Methoxyphenyl analogue Pyrazole-oxadiazole 4-methoxyphenyl, 2-chlorobenzyl Antiproliferative (IC₅₀ ~8–12 μM)
Triazole-furan derivatives 1,2,4-triazole Furan-2-yl Anti-exudative (IC₅₀ ~15–25 μM)
Hydroxyacetamide derivatives Triazole-imidazole Hydroxyl group Antiproliferative (IC₅₀ ~5–10 μM)

Key Findings :

  • The 4-methoxyphenyl analogue demonstrates stronger antiproliferative activity than triazole-furan derivatives, likely due to enhanced π-π stacking with hydrophobic kinase domains.
  • Hydroxyacetamide derivatives show superior potency, attributed to the hydroxyl group’s hydrogen-bonding capacity.

Hydroxyacetamide Derivatives

  • Employs pyridine/zeolite catalysts under reflux, yielding 60–80% pure product.
  • Zeolite enhances regioselectivity but complicates scalability.

Biological Activity

The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews its synthesis, structural characteristics, and the biological mechanisms underlying its activity, particularly in the context of anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N6O4SC_{23}H_{24}N_{6}O_{4}S, with a molecular weight of approximately 468.54 g/mol. Its structure includes several functional groups that contribute to its biological activity:

FeatureDescription
Molecular Formula C23H24N6O4S
Molecular Weight 468.54 g/mol
Functional Groups Amino group, oxadiazole ring, pyrazole moiety, acetamide group

The presence of the oxadiazole and pyrazole rings is significant as these structures are often associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit notable anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) by activating caspases and altering mitochondrial membrane potential .

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reported IC50 values below 100 μM for several analogs, indicating significant cytotoxicity .
  • Mechanism of Action :
    • Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through assays measuring phosphatidylserine translocation and caspase activation .
    • Enzyme Interaction : The oxadiazole moiety may modulate key enzymes involved in cancer cell metabolism, enhancing its anticancer efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases .
  • Urease Inhibition : Studies have indicated moderate to strong urease inhibitory activity, which can be beneficial in managing conditions like urinary tract infections .

Study 1: Cytotoxicity Evaluation

In a comparative study involving various derivatives of oxadiazole and pyrazole compounds, the specific compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 36 μM. Morphological changes indicative of apoptosis were observed post-treatment .

Study 2: Enzyme Binding Affinity

Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), indicating its potential pharmacokinetic advantages by prolonging circulation time in the bloodstream .

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